molecular formula C19H18N2O3 B2959557 4-ethoxy-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034594-94-8

4-ethoxy-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2959557
CAS No.: 2034594-94-8
M. Wt: 322.364
InChI Key: QHMCLGOIMKETSL-UHFFFAOYSA-N
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Description

4-ethoxy-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic benzamide derivative designed for research applications in chemical biology and medicinal chemistry. Its molecular architecture, incorporating a furan and a pyridine methyl group, is frequently explored in the design of compounds that target key enzymatic processes . Similar benzamide scaffolds have demonstrated significant research value as inhibitors of protein kinases, which are pivotal targets in areas such as oncology and neurodegenerative diseases . For instance, closely related compounds have been investigated for their potential neuroprotective effects by inhibiting specific kinases like c-Abl, a target involved in the pathogenesis of Parkinson's disease . Other structural analogs are utilized as potent inhibitors in cancer research, targeting proteins such as kinesin spindle protein (KSP) to disrupt cell division . Furthermore, the furan and pyridine heterocycles are common motifs in developing ligands for various central nervous system (CNS) targets, suggesting potential research applications in neuroinflammation and related disorders . This compound serves as a valuable chemical tool for researchers to probe biological pathways and structure-activity relationships, offering insights for the development of novel therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-ethoxy-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-23-16-9-7-14(8-10-16)19(22)21-13-15-5-3-11-20-18(15)17-6-4-12-24-17/h3-12H,2,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMCLGOIMKETSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with the benzamide intermediate.

    Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a furan boronic acid is reacted with a halogenated pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-ethoxy-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide has various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
4-ethoxy-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide (Target) 4-ethoxy, pyridin-3-ylmethyl, furan-2-yl ~324.34* Benzamide, ether, heteroaromatics N/A (structural analog comparisons)
2-(4-fluorobenzoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide 4-fluorobenzoyl instead of 4-ethoxy ~377.35* Benzamide, ketone, fluorophenyl Higher polarity due to fluorine
4-Methoxy-N-pyridin-3-yl-benzamide (CAS 796069-31-3) 4-methoxy, pyridin-3-yl (no furan or methylene linker) 236.25 Benzamide, methoxy, pyridine Simpler structure; lower lipophilicity
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide 3-methyl, pyridin-4-ylmethyl 294.37 Benzamide, methyl, pyridine Methyl group enhances solubility
3,4-difluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide 3,4-difluoro, pyridin-3-ylmethyl, furan-2-yl ~342.30* Benzamide, difluorophenyl, furan Electron-withdrawing fluorine substituents

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: The 4-ethoxy group in the target compound contributes to moderate lipophilicity compared to the electron-withdrawing 4-fluorobenzoyl group in or the smaller 4-methoxy group in .
  • This contrasts with rigid pyridin-4-ylmethyl analogs (e.g., ), which may exhibit distinct binding modes in biological systems.
  • Functional Group Diversity : Sulfonamide derivatives (e.g., ) and thiourea-containing analogs (e.g., ) exhibit divergent reactivity and solubility profiles compared to the benzamide core of the target compound.

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